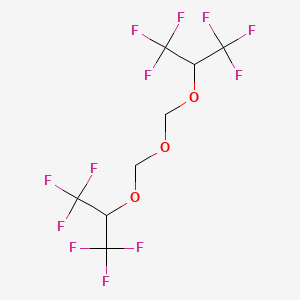
Bis(hexafluoroisopropoxymethyl)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(hexafluoroisopropoxymethyl)ether is a fluorinated ether compound known for its unique chemical properties and applications. It is a colorless, non-flammable liquid that is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(hexafluoroisopropoxymethyl)ether typically involves the reaction of hexafluoroisopropanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out in the gas phase under medium-strength acidic and alkaline conditions . This method is advantageous due to its high conversion rate, high product selectivity, and suitability for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial production .
化学反応の分析
Types of Reactions
Bis(hexafluoroisopropoxymethyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ether group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various fluorinated alcohols and ethers, while substitution reactions can produce a range of substituted ether compounds .
科学的研究の応用
Bis(hexafluoroisopropoxymethyl)ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is used in biological studies for its unique properties and reactivity.
作用機序
The mechanism of action of bis(hexafluoroisopropoxymethyl)ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to stabilize cationic intermediates and participate in hydrogen-bonding interactions. These properties make it an effective solvent and reagent in various chemical reactions .
類似化合物との比較
Similar Compounds
Hexafluoroisopropyl methyl ether: A fluorinated ether with similar properties and applications.
Fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether: Another fluorinated ether used in battery electrolytes and other applications.
Uniqueness
Bis(hexafluoroisopropoxymethyl)ether stands out due to its higher stability and reactivity compared to similar compounds. Its unique structure allows for a broader range of applications and more efficient performance in various scientific and industrial processes .
特性
分子式 |
C8H6F12O3 |
|---|---|
分子量 |
378.11 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxymethoxy)propane |
InChI |
InChI=1S/C8H6F12O3/c9-5(10,11)3(6(12,13)14)22-1-21-2-23-4(7(15,16)17)8(18,19)20/h3-4H,1-2H2 |
InChIキー |
FIWUUJIBWKPLLB-UHFFFAOYSA-N |
正規SMILES |
C(OCOC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















